molecular formula C14H11ClN2O B596871 8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 168837-40-9

8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B596871
CAS No.: 168837-40-9
M. Wt: 258.705
InChI Key: XHQGIOABLJGHKT-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of a chlorine atom and a methoxyphenyl group in its structure makes it a compound of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired imidazo[1,2-a]pyridine derivative .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .

Properties

IUPAC Name

8-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-18-11-6-4-10(5-7-11)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQGIOABLJGHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704578
Record name 8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168837-40-9
Record name 8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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